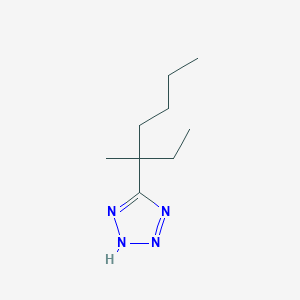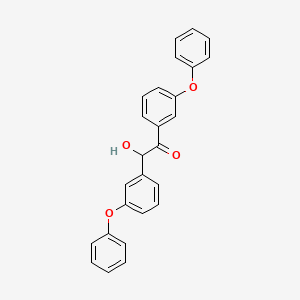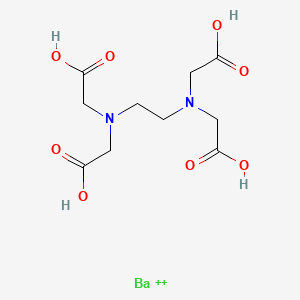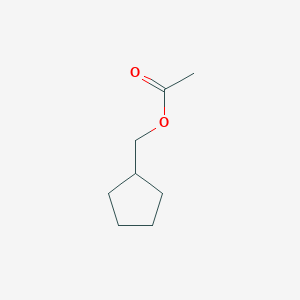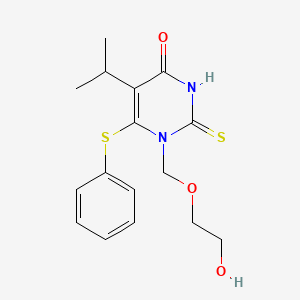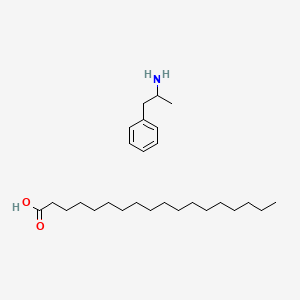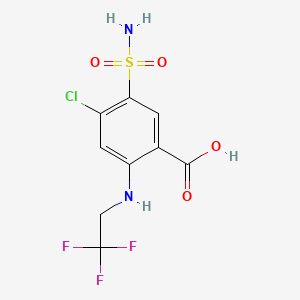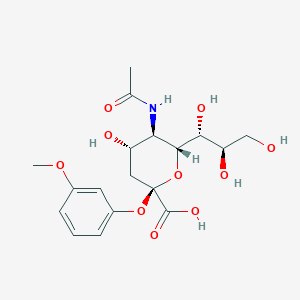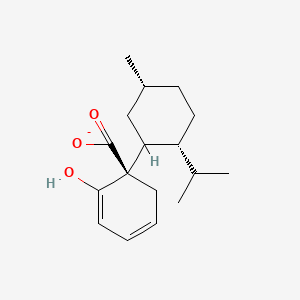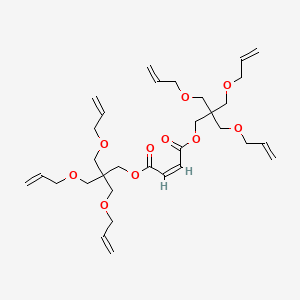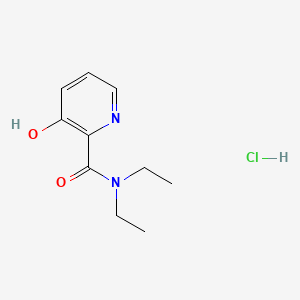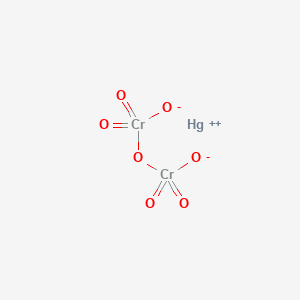
Mercuric dichromate (VI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercuric dichromate (VI), also known as mercury(II) dichromate, is an inorganic compound with the molecular formula Cr₂HgO₇. It is composed of mercury, chromium, and oxygen atoms. This compound is known for its dark-red crystalline appearance and is primarily used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercuric dichromate (VI) can be synthesized by reacting mercury(II) oxide (HgO) with chromium trioxide (CrO₃) in excess at elevated temperatures. The reaction typically occurs at around 200°C over a period of four days . The resulting product is dark-red single crystals of mercuric dichromate (VI).
Industrial Production Methods
Industrial production of mercuric dichromate (VI) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. The process involves the use of high-temperature reactors and precise measurement of reactants to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercuric dichromate (VI) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to lower oxidation states of chromium and mercury.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: In the presence of sulfuric acid, mercuric dichromate (VI) can oxidize organic compounds.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce mercuric dichromate (VI) to mercury and chromium(III) compounds.
Substitution: It can react with halides to form corresponding mercury(II) halides and chromate compounds.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and chromium(III) sulfate.
Reduction: The major products are elemental mercury and chromium(III) compounds.
Substitution: The major products are mercury(II) halides and chromate compounds.
Wissenschaftliche Forschungsanwendungen
Mercuric dichromate (VI) has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is employed in studies involving the interaction of heavy metals with biological systems.
Medicine: It is used in research related to the toxicological effects of mercury compounds.
Industry: It is utilized in the production of pigments, catalysts, and other industrial chemicals
Wirkmechanismus
The mechanism of action of mercuric dichromate (VI) involves its ability to release mercury ions (Hg²⁺) and dichromate ions (Cr₂O₇²⁻) in solution. These ions can interact with various molecular targets, including enzymes and cellular components. The mercury ions can bind to sulfhydryl groups in proteins, disrupting their function, while the dichromate ions can participate in redox reactions, leading to oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium dichromate (VI): K₂Cr₂O₇
Sodium dichromate (VI): Na₂Cr₂O₇
Ammonium dichromate (VI): (NH₄)₂Cr₂O₇
Uniqueness
Mercuric dichromate (VI) is unique due to the presence of mercury, which imparts distinct chemical and toxicological properties compared to other dichromates. The combination of mercury and dichromate ions makes it a potent oxidizing agent with specific applications in research and industry .
Eigenschaften
CAS-Nummer |
7789-10-8 |
|---|---|
Molekularformel |
Cr2HgO7 |
Molekulargewicht |
416.58 g/mol |
IUPAC-Name |
mercury(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Hg.7O/q;;+2;;;;;;2*-1 |
InChI-Schlüssel |
XSKJRKPTJVKUFF-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


